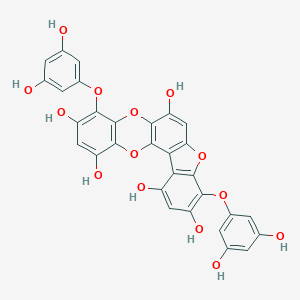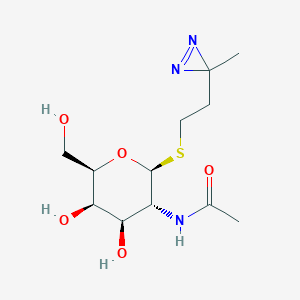![molecular formula C19H32O7 B140212 4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one CAS No. 135743-11-2](/img/structure/B140212.png)
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as tocotrienol, which is a member of the vitamin E family. Tocotrienol has been found to possess various biological and physiological effects, making it a potential candidate for the development of new drugs and treatments.
作用機序
The mechanism of action of tocotrienol is still not fully understood. However, it has been suggested that tocotrienol exerts its effects by modulating various signaling pathways in the body. Tocotrienol has been found to inhibit the activity of various enzymes and transcription factors that are involved in the development of various diseases.
生化学的および生理学的効果
Tocotrienol has been found to possess various biochemical and physiological effects. It has been found to possess antioxidant properties, which help to protect the body against oxidative stress. Tocotrienol has also been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, tocotrienol has been found to possess anti-cancer properties, which help to prevent the growth and spread of cancer cells.
実験室実験の利点と制限
Tocotrienol has several advantages for lab experiments. It is readily available and can be synthesized or isolated from natural sources. Tocotrienol is also stable and can be stored for extended periods without degradation. However, tocotrienol has some limitations for lab experiments. It is relatively expensive, and large quantities may be required for some experiments.
将来の方向性
The potential applications of tocotrienol in various fields have led to several future directions for research. One area of future research is the development of new drugs and treatments based on tocotrienol. Another area of future research is the investigation of the mechanisms of action of tocotrienol. Additionally, future research may focus on the potential applications of tocotrienol in the food industry and as a dietary supplement.
Conclusion:
In conclusion, tocotrienol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Tocotrienol possesses various biological and physiological effects, making it a potential candidate for the development of new drugs and treatments. Tocotrienol has several advantages for lab experiments, but it also has some limitations. Future research may focus on the development of new drugs and treatments based on tocotrienol, investigation of the mechanisms of action of tocotrienol, and potential applications of tocotrienol in the food industry and as a dietary supplement.
合成法
Tocotrienol can be synthesized through various methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of organic compounds and solvents to create tocotrienol. Isolation from natural sources involves the extraction of tocotrienol from various plant sources, including palm oil, rice bran, and barley.
科学的研究の応用
Tocotrienol has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, tocotrienol has been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties. It has also been found to be effective in the treatment of cardiovascular diseases, diabetes, and osteoporosis.
特性
CAS番号 |
135743-11-2 |
|---|---|
製品名 |
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one |
分子式 |
C19H32O7 |
分子量 |
372.5 g/mol |
IUPAC名 |
4-[(5R)-2,6,6-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one |
InChI |
InChI=1S/C19H32O7/c1-10-5-8-14(19(3,4)12(10)7-6-11(2)21)26-18-17(24)16(23)15(22)13(9-20)25-18/h13-18,20,22-24H,5-9H2,1-4H3/t13-,14-,15-,16+,17-,18+/m1/s1 |
InChIキー |
PCUDAQRRXUJHQH-OBRKIGFESA-N |
異性体SMILES |
CC1=C(C([C@@H](CC1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)CCC(=O)C |
SMILES |
CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(=O)C |
正規SMILES |
CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



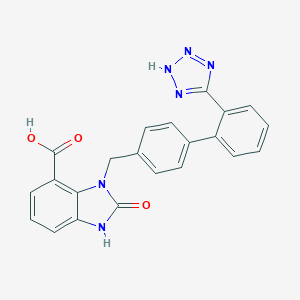
![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
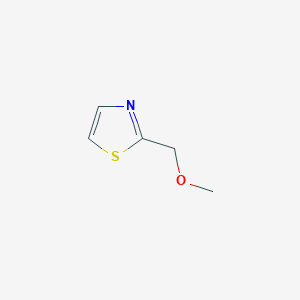
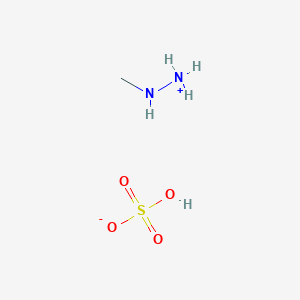
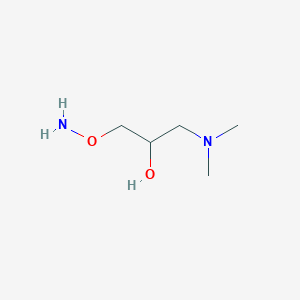
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
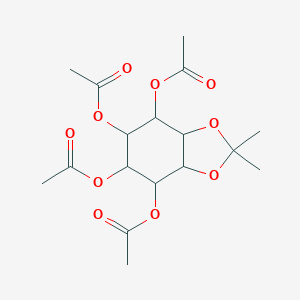
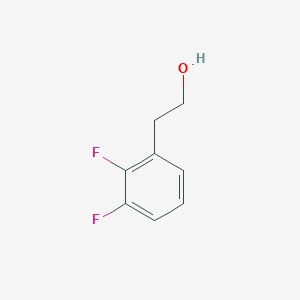
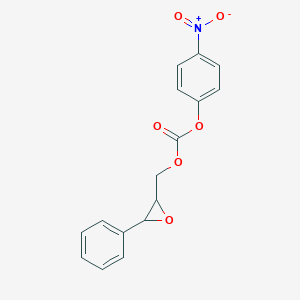
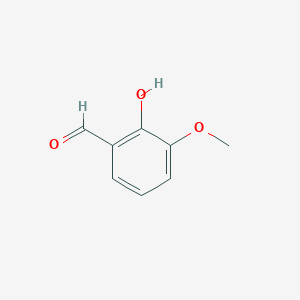
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
